Polar Surface Area (PSA) Advantage over the 2‑Hydroxy Analog: Implications for Oral Absorption and Blood–Brain Barrier Penetration
The target compound exhibits a topological polar surface area (PSA) of 44.76 Ų, which is 20.23 Ų lower than the PSA of its 2‑hydroxy analog (methyl 2‑hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate, CAS 210352-10-6; PSA 64.99 Ų) . A PSA below 60–70 Ų is a widely accepted threshold for favorable oral absorption, and values below 60 Ų are generally preferred for passive blood–brain barrier penetration [1]. The 2‑hydroxy analog's PSA of 64.99 Ų lies near the upper limit for oral drugs, whereas the target compound's 44.76 Ų falls comfortably within the range where both oral bioavailability and CNS exposure are more probable [1].
| Evidence Dimension | Topological Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 44.76 Ų |
| Comparator Or Baseline | Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (CAS 210352-10-6): 64.99 Ų |
| Quantified Difference | -20.23 Ų (target is lower by 31.1%) |
| Conditions | Computed PSA values from Chemsrc database entries; values calculated using standard topological polar surface area algorithms. |
Why This Matters
A PSA difference of >20 Ų represents a substantial shift in predicted ADME properties, and the target compound's lower PSA makes it a more suitable starting point for CNS-penetrant or orally bioavailable candidates in drug discovery programs.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
